3-Methylbutyric-2,2-d2 acid
Overview
Description
3-Methylbutyric-2,2-d2 acid: This compound is a branched-chain alkyl carboxylic acid with the molecular formula C5H8D2O2 and a molecular weight of 104.15 g/mol . The deuterium atoms replace the hydrogen atoms at the 2,2 positions, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyric-2,2-d2 acid typically involves the deuteration of 3-methylbutyric acid. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors and optimizing the reaction parameters for higher yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyric-2,2-d2 acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides, esters, and amides.
Scientific Research Applications
3-Methylbutyric-2,2-d2 acid is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Mechanism of Action
The mechanism of action of 3-Methylbutyric-2,2-d2 acid involves its incorporation into metabolic pathways where it acts as a tracer molecule. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in elucidating molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid (Isovaleric acid): The non-deuterated analog with similar chemical properties but without the isotopic labeling.
Valeric acid: A straight-chain carboxylic acid with a similar molecular structure but different branching.
Butyric acid: A shorter-chain carboxylic acid with different metabolic and chemical properties.
Uniqueness
3-Methylbutyric-2,2-d2 acid is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies. The presence of deuterium atoms allows for precise tracking and analysis in NMR spectroscopy, providing insights that are not possible with non-labeled analogs .
Properties
IUPAC Name |
2,2-dideuterio-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i3D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFCOCPABKNJV-SMZGMGDZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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